molecular formula C11H14ClN3O2 B2604605 2-[3-(Phenoxymethyl)-1,2,4-oxadiazol-5-yl]ethanamine CAS No. 1435804-87-7

2-[3-(Phenoxymethyl)-1,2,4-oxadiazol-5-yl]ethanamine

Cat. No.: B2604605
CAS No.: 1435804-87-7
M. Wt: 255.7
InChI Key: RGPHKBZTDKNILR-UHFFFAOYSA-N
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Description

2-[3-(Phenoxymethyl)-1,2,4-oxadiazol-5-yl]ethanamine is a chemical compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a 1,2,4-oxadiazole heterocycle, a privileged scaffold known for its broad spectrum of pharmacological activities and its role as a bioisostere for carboxylic acids, esters, and carboxamides . The 1,2,4-oxadiazole ring is present in several commercially available drugs and exhibits diverse biological properties, including anticancer, anti-inflammatory, antiviral, and antibacterial activities . The specific substitution pattern of this compound, with a phenoxymethyl group at the 3-position and an ethylamine side chain at the 5-position of the oxadiazole ring, makes it a valuable building block for the synthesis of more complex molecules and for probing biological targets in hit-to-lead optimization campaigns . Researchers utilize this compound primarily as a key intermediate in the development of novel therapeutic agents. Its structure offers multiple sites for chemical modification, allowing for the creation of extensive compound libraries for structure-activity relationship (SAR) studies. The ethylamine side chain is particularly useful for forming amide bonds or functioning as a secondary amine, facilitating the attachment of various pharmacophores. The presence of the 1,2,4-oxadiazole core can enhance metabolic stability and improve the physicochemical properties of lead compounds, making this reagent a crucial tool for overcoming challenges in pre-clinical drug development . For Research Use Only. Not Intended for Diagnostic or Therapeutic Use.

Properties

IUPAC Name

2-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2/c12-7-6-11-13-10(14-16-11)8-15-9-4-2-1-3-5-9/h1-5H,6-8,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQPSOHQQHBJCLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC2=NOC(=N2)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[3-(Phenoxymethyl)-1,2,4-oxadiazol-5-yl]ethanamine typically involves the formation of the oxadiazole ring followed by the introduction of the phenoxymethyl and ethanamine groups. One common method involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The phenoxymethyl group can be introduced through nucleophilic substitution reactions, and the ethanamine moiety can be added via reductive amination or other suitable methods .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 2-[3-(Phenoxymethyl)-1,2,4-oxadiazol-5-yl]ethanamine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, reduction may produce amines or alcohols, and substitution can result in various substituted derivatives .

Scientific Research Applications

Chemistry: In chemistry, 2-[3-(Phenoxymethyl)-1,2,4-oxadiazol-5-yl]ethanamine is used as a building block for the synthesis of more complex molecules.

Biology: The compound has shown potential in biological studies due to its ability to interact with biological targets. It has been investigated for its antimicrobial, antiviral, and anticancer properties. Researchers are exploring its use as a lead compound for the development of new therapeutic agents .

Medicine: In medicinal chemistry, this compound is being studied for its potential as a drug candidate. Its ability to modulate specific biological pathways makes it a promising candidate for the treatment of various diseases, including infections and cancer .

Industry: The compound is also used in the industry for the synthesis of advanced materials. Its unique chemical properties make it suitable for the development of polymers, coatings, and other materials with specific functionalities .

Mechanism of Action

The mechanism of action of 2-[3-(Phenoxymethyl)-1,2,4-oxadiazol-5-yl]ethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent (Position 3) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
2-[3-(Phenoxymethyl)-1,2,4-oxadiazol-5-yl]ethanamine Phenoxymethyl C₁₁H₁₃N₃O₂ 219.25 (calculated) Hypothesized enhanced solubility due to ether linkage
2-[3-(Benzyl)-1,2,4-oxadiazol-5-yl]ethanamine HCl Benzyl C₁₁H₁₂N₃O·HCl 245.70 Used in safety studies; exhibits acute toxicity (GHS Category 4)
2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanamine 4-Methoxyphenyl C₁₁H₁₃N₃O₂ 255.70 Commercial availability (95% purity); discontinued due to limited demand
2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethanamine HCl 4-Chlorophenyl C₁₀H₁₀ClN₃O·HCl 260.12 Higher lipophilicity; potential antimicrobial activity inferred from similar analogs
2-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethanamine HCl 3-Chlorophenyl C₁₀H₁₀ClN₃O·HCl 260.12 Structural isomer of 4-chloro analog; differing electronic effects

Physicochemical Properties

  • Lipophilicity: Chlorophenyl and benzyl substituents increase logP values compared to phenoxymethyl or methoxyphenyl groups, impacting membrane permeability .
  • Solubility: The phenoxymethyl group’s ether linkage likely enhances aqueous solubility relative to purely aromatic substituents (e.g., benzyl), though this remains to be experimentally validated.

Biological Activity

2-[3-(Phenoxymethyl)-1,2,4-oxadiazol-5-yl]ethanamine, with the CAS number 1082925-46-9, is a compound that has garnered interest due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₁H₁₃N₃O₂
  • Molecular Weight : 219.24 g/mol
  • Structure : The compound features a phenoxymethyl group attached to a 1,2,4-oxadiazole ring, which is known for its diverse biological activities.

Antimicrobial Activity

Research indicates that compounds with oxadiazole moieties often exhibit significant antimicrobial properties. Specifically, derivatives of oxadiazoles have been shown to possess activity against various bacterial strains and fungi. For instance:

  • Antibacterial Effects : Studies have demonstrated that related compounds exhibit bactericidal actions by disrupting cell wall synthesis in susceptible bacteria, similar to the mechanism of penicillin .
  • Antifungal Activity : Some oxadiazole derivatives have also shown efficacy against fungal pathogens like Candida albicans and Trichophyton mentagrophytes .

The proposed mechanism of action for this compound involves:

  • Inhibition of Cell Wall Synthesis : Similar to other beta-lactam antibiotics, it may inhibit the enzymes responsible for peptidoglycan cross-linking in bacterial cell walls.
  • Targeting Specific Pathways : The oxadiazole ring may interact with specific cellular targets that are crucial for microbial growth and replication.

Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of various oxadiazole derivatives, including this compound. Results indicated a significant reduction in bacterial colony counts when exposed to the compound in vitro. The Minimum Inhibitory Concentration (MIC) was determined to be comparable to established antibiotics .

Study 2: Structure-Activity Relationship (SAR)

Another study focused on the structure-activity relationship of oxadiazole derivatives. It found that modifications on the phenoxymethyl group significantly influenced antimicrobial potency. The presence of electron-withdrawing groups enhanced activity against certain bacterial strains .

Data Summary

PropertyValue
Molecular FormulaC₁₁H₁₃N₃O₂
Molecular Weight219.24 g/mol
CAS Number1082925-46-9
Antimicrobial ActivityYes
MIC (against selected bacteria)Comparable to antibiotics

Q & A

What are the recommended synthetic routes for 2-[3-(Phenoxymethyl)-1,2,4-oxadiazol-5-yl]ethanamine, and how can regioselectivity challenges be addressed?

Level: Basic
Methodological Answer:
The synthesis typically involves cyclization of a precursor thiourea or amidoxime derivative. A common approach is:

React phenoxymethyl-substituted amidoxime with a β-aminoethyl group under acidic conditions to form the 1,2,4-oxadiazole ring.

Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient).
To address regioselectivity, optimize reaction temperature (e.g., 80–100°C) and use catalysts like DCC (dicyclohexylcarbodiimide) to favor the 1,2,4-oxadiazole isomer over 1,3,4 variants . Monitor progress with 1H^1H-NMR to confirm regiochemical outcomes.

Which analytical techniques are critical for characterizing this compound, and how should conflicting spectral data be resolved?

Level: Basic
Methodological Answer:
Essential techniques include:

  • 1H^1H-/13C^{13}C-NMR : Confirm substituent positions on the oxadiazole ring (e.g., phenoxymethyl vs. ethanamine shifts).
  • HPLC-MS : Verify purity (>95%) and molecular ion ([M+H]+).
  • FT-IR : Validate C=N (1600–1680 cm1^{-1}) and NH2_2 (3300–3500 cm1^{-1}) stretches.
    For conflicting data (e.g., unexpected splitting in NMR), perform 2D-COSY or HSQC to resolve coupling artifacts. Cross-reference with computational simulations (e.g., DFT-based NMR prediction) .

How does the compound’s stability vary under different storage conditions, and what protocols mitigate degradation?

Level: Basic
Methodological Answer:
The compound is hygroscopic and prone to oxidation. Stability studies recommend:

  • Storage : Amber glass bottles at –20°C under argon.
  • Handling : Use anhydrous solvents (e.g., dry DMF) during synthesis.
    Monitor degradation via accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC tracking. Degradation products (e.g., oxadiazole ring-opened amines) can be identified via LC-MS/MS .

What strategies are effective in elucidating structure-activity relationships (SAR) for biological activity?

Level: Advanced
Methodological Answer:
SAR studies require:

Analog Synthesis : Modify substituents (e.g., phenoxymethyl to benzyl) and compare activities.

In Silico Modeling : Use molecular docking (AutoDock Vina) to predict binding to targets (e.g., kinases, GPCRs).

Functional Assays : Test analogs in dose-response assays (e.g., IC50_{50} determination in cancer cell lines).
Contradictory activity data (e.g., low in vitro vs. high in vivo efficacy) may arise from metabolic stability differences. Address this via metabolite profiling (e.g., liver microsomal assays) .

How can researchers resolve contradictions in reported toxicity profiles?

Level: Advanced
Methodological Answer:
Discrepancies in toxicity (e.g., acute vs. chronic effects) require:

  • Dose-Response Analysis : Test across concentrations (µM–mM range) in multiple cell lines.
  • Mechanistic Studies : Use transcriptomics (RNA-seq) to identify pathways (e.g., oxidative stress).
  • Species-Specific Testing : Compare rodent vs. human primary cell responses.
    For in vivo contradictions, conduct toxicokinetic studies to assess bioaccumulation and organ-specific effects .

What environmental fate studies are relevant for this compound, and how are they designed?

Level: Advanced
Methodological Answer:
Design studies to assess:

  • Persistence : OECD 301B biodegradation test (28-day aerobic conditions).
  • Bioaccumulation : Calculate logP (experimental via shake-flask method; predicted via ChemAxon).
  • Ecototoxicity : Daphnia magna acute toxicity (48-h LC50_{50}).
    Use LC-HRMS to detect transformation products (e.g., hydroxylated derivatives) in water-sediment systems .

How can computational methods optimize the compound’s pharmacokinetic properties?

Level: Advanced
Methodological Answer:
Employ ADMET prediction tools (e.g., SwissADME, pkCSM):

Solubility : Modify logP by introducing polar groups (e.g., –OH) without disrupting bioactivity.

BBB Penetration : Adjust molecular weight (<500 Da) and PSA (<90 Å2^2).
Validate predictions with PAMPA assays for permeability and hepatocyte clearance assays .

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